4-Fluoro-4'-bromochalcone
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Overview
Description
4-Fluoro-4’-bromochalcone is a chemical compound with the molecular formula C15H10BrFO. It has an average mass of 305.142 Da and a mono-isotopic mass of 303.989899 Da .
Synthesis Analysis
The synthesis of 4-Fluoro-4’-bromochalcone can be achieved through a solvent-free aldol condensation reaction. This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative for ten minutes using a mortar and pestle .Molecular Structure Analysis
The molecular structure of 4-Fluoro-4’-bromochalcone is characterized by the presence of a double-bond stereo . A study on a similar bromochalcone derivative revealed that the supramolecular arrangement was stabilized by C–H⋯O and edge-to-face C–H⋯π interactions .Physical And Chemical Properties Analysis
4-Fluoro-4’-bromochalcone has a density of 1.5±0.1 g/cm3, a boiling point of 400.6±45.0 °C at 760 mmHg, and a flash point of 196.1±28.7 °C. It has a molar refractivity of 74.8±0.3 cm3, and a molar volume of 210.2±3.0 cm3 .Scientific Research Applications
Proteomics Research
“4-Fluoro-4’-bromochalcone” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
Antioxidant Studies
Chalcones, including “4-Fluoro-4’-bromochalcone”, are known to possess good antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. They are used in studies to understand the effects of different substituents on antioxidant activity.
Anti-inflammatory Research
The compound has shown potential in anti-inflammatory research . Inflammation is a vital part of the body’s immune response. It is the body’s attempt to heal itself after an injury; defend itself against foreign invaders, such as viruses and bacteria; and repair damaged tissue.
Larvicidal Activity
A bromochalcone derivative, similar to “4-Fluoro-4’-bromochalcone”, has been synthesized and characterized for its larvicidal activity . Larvicides are chemicals designed to be toxic to the larvae of insects, including mosquitoes. This can help in controlling the population of these insects and reducing the spread of diseases they may carry.
Neuroprotective Research
Chalcone derivatives have been reported to exhibit neuroprotective activity . Neuroprotection refers to the relative preservation of neuronal structure and/or function. In the case of an ongoing insult (a neurodegenerative insult), the relative preservation of neuronal integrity implies a reduction in the rate of neuronal loss over time.
Anticancer Research
Chalcones, including “4-Fluoro-4’-bromochalcone”, have shown potential in anticancer research . They have been found to inhibit the growth of cancer cells and induce apoptosis, a type of programmed cell death.
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which 4-fluoro-4’-bromochalcone belongs, are known to interact with a variety of biological targets .
Mode of Action
Chalcones, in general, are known to interact with their targets through various mechanisms, including direct binding and modulation of enzymatic activity .
Biochemical Pathways
Chalcones have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The compound’s molecular weight (305.15 Da) and formula (C15H10BrFO) suggest that it may have reasonable bioavailability .
Result of Action
Chalcones have been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Action Environment
It’s known that factors such as temperature can influence the reactivity of chalcones .
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H/b10-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKQXQSMJJGERH-XCVCLJGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-bromochalcone |
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